molecular formula C14H21NO2 B6340179 Methyl 3-[(3-phenylpropyl)amino]butanoate CAS No. 1183133-79-0

Methyl 3-[(3-phenylpropyl)amino]butanoate

Cat. No.: B6340179
CAS No.: 1183133-79-0
M. Wt: 235.32 g/mol
InChI Key: PNEJKAQZERIXJR-UHFFFAOYSA-N
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Description

Methyl 3-[(3-phenylpropyl)amino]butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a 3-phenylpropylamino group. For instance, compounds such as 3-{1-Hydroxy-2-{[methyl(3-phenylpropyl)amino]methyl}cyclohexyl}phenol-HCl (5c) and 1-(3-Methoxyphenyl)-2-{[methyl(3-phenylpropyl)amino]methyl}cyclohexanol-HCl (4c) (from ) share critical structural motifs, including the 3-phenylpropylamino moiety, which influences receptor binding and selectivity .

Synthetic routes for related compounds often involve condensation reactions between aromatic amines and ester-containing precursors, as seen in the preparation of methyl 2-benzoylamino-3-arylaminobut-2-enoates () . These methods highlight the versatility of ester and amino group functionalization in medicinal chemistry.

Properties

IUPAC Name

methyl 3-(3-phenylpropylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12(11-14(16)17-2)15-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJKAQZERIXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-phenylpropyl)amino]butanoate typically involves the esterification of 3-[(3-phenylpropyl)amino]butanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-phenylpropyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-[(3-phenylpropyl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-phenylpropyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Methyl 3-[(3-phenylpropyl)amino]butanoate can be inferred through comparisons with its analogs. Key structural variations include alkyl chain length, aromatic substituents, and functional group modifications. Below is a detailed analysis:

Alkyl Chain Length Variations

Compounds with shorter or longer alkyl chains attached to the phenyl group exhibit distinct receptor affinities. For example:

  • Compound 4c (3-phenylpropyl chain): Shows moderate κ-opioid receptor affinity (Ki = 1.20 nM) with selectivity ratios (κ:δ:μ = 1:7.8:3.5).
  • Compound 4d (4-phenylbutyl chain): Despite a 67% synthesis yield (vs. 60% for 4c), its κ-opioid receptor affinity decreases (Ki = 1.81 nM), suggesting that increased chain length may reduce binding efficiency .
Compound Alkyl Chain κ Ki (nM) δ Ki (nM) μ Ki (nM) Selectivity (κ:δ:μ)
4c 3-phenylpropyl 1.20 9.34 4.21 1:7.8:3.5
4d 4-phenylbutyl 1.81 13.6 7.02 1:7.5:3.9

Aromatic Substituent Effects

The presence of methoxy vs. phenol groups significantly impacts receptor interactions:

  • Compound 4c (methoxy-substituted): Exhibits moderate μ-opioid receptor activity (Ki = 4.21 nM).
  • Compound 5c (phenol-substituted): Demonstrates enhanced κ-opioid receptor affinity (Ki = 0.91 nM) and improved selectivity (κ:δ:μ = 1:8.6:4.1), likely due to hydrogen-bonding interactions with the phenol group .

Metabolic Stability

Ester-containing analogs, such as MMB022 metabolites (), undergo hydrolysis or epoxidation in vitro. For example:

  • Methyl 2-{[1-(4,5-dihydroxypentyl)-1H-indole-3-carbonyl]amino}-3-methylbutanoate (M8): Forms dihydrodiol metabolites, indicating susceptibility to oxidative metabolism.

Compared to these, this compound may exhibit similar metabolic pathways due to its ester group, though its phenylpropyl chain could confer greater lipophilicity and slower hydrolysis rates.

Key Research Findings

Receptor Selectivity: The 3-phenylpropylamino group enhances κ-opioid receptor selectivity over δ and μ subtypes, as seen in Compound 5c .

Metabolic Pathways : Ester hydrolysis and oxidative modifications are common for related compounds, as demonstrated in MMB022 metabolites .

Structural Optimization: Phenol substituents improve binding affinity compared to methoxy groups, while alkyl chain length modulates lipophilicity and receptor interaction .

Biological Activity

Methyl 3-[(3-phenylpropyl)amino]butanoate is a compound of interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 3-[(3-phenylpropyl)amino]butanoic acid with methanol, typically using an acid catalyst like sulfuric acid. The reaction involves refluxing to ensure complete conversion into the ester form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity or receptor binding, leading to significant biological effects such as:

  • Inhibition of microbial growth
  • Reduction of inflammation

Ongoing research aims to elucidate specific pathways and molecular targets involved in these activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential utility in treating inflammatory diseases. The exact molecular mechanisms remain under investigation, but initial findings suggest it may inhibit specific signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have been conducted to assess the biological effects of this compound:

  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in decreased edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundEster with amino groupAntimicrobial, anti-inflammatory
Methyl 3-[(3-phenylpropyl)amino]propanoateEster with amino groupAntimicrobial
Ethyl 3-[(3-phenylpropyl)amino]butanoateEster with amino groupAntimicrobial

This compound distinguishes itself from similar compounds through its specific structural features that confer unique reactivity patterns and biological activities.

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